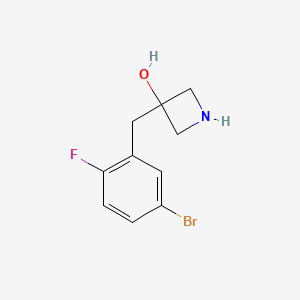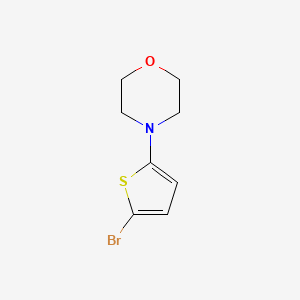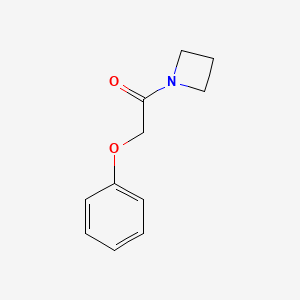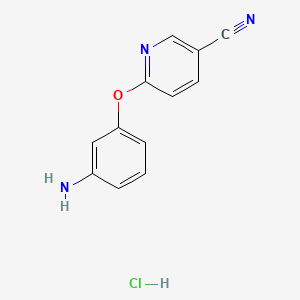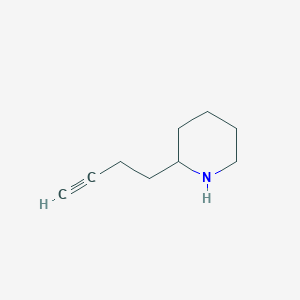
2-(But-3-yn-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(But-3-yn-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and in the pharmaceutical industry. The compound this compound features a piperidine ring substituted with a but-3-yn-1-yl group, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yl)piperidine can be achieved through several methods. One common approach involves the alkylation of piperidine with a suitable alkyne precursor. For example, the reaction of piperidine with 3-bromo-1-butyne in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. For instance, the use of palladium-catalyzed coupling reactions can be employed to synthesize the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(But-3-yn-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated piperidine derivatives.
Applications De Recherche Scientifique
2-(But-3-yn-1-yl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(But-3-yn-1-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis.
2-(But-3-yn-1-yl)pyridine: A similar compound with a pyridine ring instead of a piperidine ring.
2-(But-3-yn-1-yl)morpholine: A compound with a morpholine ring, used in similar applications.
Uniqueness
2-(But-3-yn-1-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the alkyne group allows for further functionalization and derivatization, making it a versatile intermediate in various chemical reactions.
Propriétés
Formule moléculaire |
C9H15N |
|---|---|
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
2-but-3-ynylpiperidine |
InChI |
InChI=1S/C9H15N/c1-2-3-6-9-7-4-5-8-10-9/h1,9-10H,3-8H2 |
Clé InChI |
UXDNZOOPIVWGLY-UHFFFAOYSA-N |
SMILES canonique |
C#CCCC1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13547843.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;hydrochloride](/img/structure/B13547849.png)
![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13547853.png)
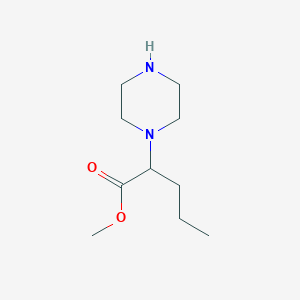
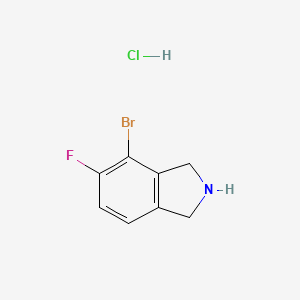
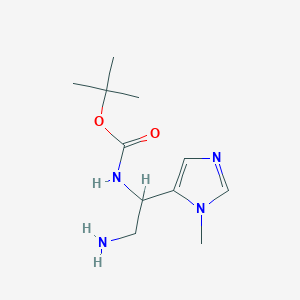
![6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13547879.png)
![5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13547887.png)
